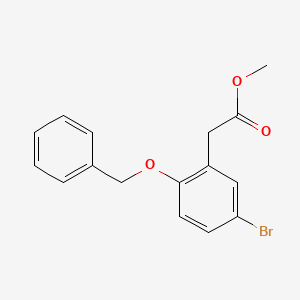

Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate

Descripción general

Descripción

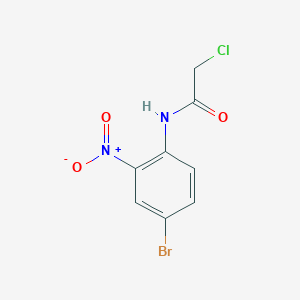

“Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate” is a chemical compound that likely contains a benzene ring due to the presence of the term “phenyl” in its name. The “benzyloxy” indicates a benzyl group connected through an oxygen atom, and “methyl acetate” suggests a methyl ester group. The “5-bromophenyl” indicates a bromine atom attached to the fifth carbon of the phenyl group .

Synthesis Analysis

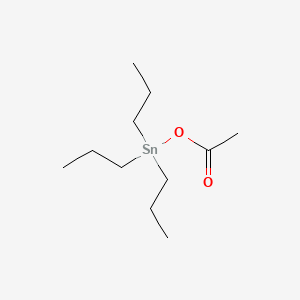

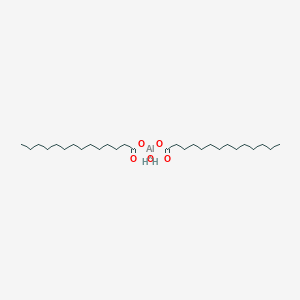

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and bromo groups at the correct positions on the benzene ring, and the formation of the methyl ester. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base, with the various groups attached at specified positions .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The bromine atom might make it a good candidate for reactions involving nucleophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, or other common reactions of esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their positions on the benzene ring. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación

Bromophenol Derivatives and Their Applications

Antioxidant Activity from Marine Algae

Bromophenols isolated from marine red algae like Rhodomela confervoides have been shown to exhibit significant antioxidant activities, stronger than or comparable to known antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests potential applications of similar bromophenol derivatives, including Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate, in preventing oxidative deterioration of food or as natural antioxidant supplements (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2011).

Synthetic Applications in Organic Chemistry

Research into the synthesis and reactivity of bromophenol derivatives has led to developments in methodologies for creating complex organic molecules. For example, the base-promoted decarboxylative annulation of methyl 2-(2-bromophenyl)acetates with ynones to access benzoxepines showcases the utility of bromophenyl acetates in synthesizing heterocyclic compounds. This process involves a tandem annulation and ring-opening decarboxylative reaction, highlighting the potential for this compound in similar synthetic applications (Chen, Li, Yang, Ye, Yang, & Wang, 2023).

Antibacterial and Antiviral Potential

Bromophenol derivatives from the marine alga Rhodomela confervoides have demonstrated moderate to potent antibacterial activity against various bacterial strains. This indicates that structurally related compounds, such as this compound, may also possess antibacterial properties, warranting further investigation into their potential as antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(5-bromo-2-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-19-16(18)10-13-9-14(17)7-8-15(13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQUOYZYFBDHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590172 | |

| Record name | Methyl [2-(benzyloxy)-5-bromophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282536-92-9 | |

| Record name | Methyl [2-(benzyloxy)-5-bromophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B1612607.png)

![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)